molecular formula C4H8Br2O2 B050201 (2R,3S)-rel-2,3-Dibromo-1,4-butanediol CAS No. 76818-94-5

(2R,3S)-rel-2,3-Dibromo-1,4-butanediol

Cat. No.: B050201
CAS No.: 76818-94-5
M. Wt: 247.91 g/mol
InChI Key: OXYNQEOLHRWEPE-ZXZARUISSA-N
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Description

(2S,3R)-2,3-dibromobutane-1,4-diol is an organic compound characterized by the presence of two bromine atoms and two hydroxyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2,3-dibromobutane-1,4-diol typically involves the bromination of butane-1,4-diol. One common method is the reaction of butane-1,4-diol with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the (2S,3R) isomer.

Industrial Production Methods

Industrial production of (2S,3R)-2,3-dibromobutane-1,4-diol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2,3-dibromobutane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromine atoms can be reduced to form butane-1,4-diol.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of butane-1,4-dione.

    Reduction: Formation of butane-1,4-diol.

    Substitution: Formation of compounds like 2,3-dihydroxybutane-1,4-diol or 2,3-diaminobutane-1,4-diol.

Scientific Research Applications

(2S,3R)-2,3-dibromobutane-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R)-2,3-dibromobutane-1,4-diol involves its interaction with various molecular targets. The bromine atoms and hydroxyl groups can participate in hydrogen bonding and halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2,3-dibromobutane-1,4-diol: A stereoisomer with different spatial arrangement of bromine atoms.

    (2R,3R)-2,3-dibromobutane-1,4-diol: Another stereoisomer with distinct stereochemistry.

    2,3-dibromobutane: Lacks hydroxyl groups, making it less versatile in certain reactions.

Uniqueness

(2S,3R)-2,3-dibromobutane-1,4-diol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

IUPAC Name

(2S,3R)-2,3-dibromobutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYNQEOLHRWEPE-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](CO)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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